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Introduction

2'-Hydroxyacetophenone, also known as 2-acetylphenol, is a valuable organic intermediate

widely utilized in the pharmaceutical, agrochemical, and fragrance industries.[1][2][3] It serves

as a crucial precursor for the synthesis of various pharmaceuticals and biologically active

compounds like chalcones. The primary and most established industrial method for

synthesizing 2'-hydroxyacetophenone from phenol involves a two-step process: the O-

acylation of phenol to form phenyl acetate, followed by the Lewis acid-catalyzed Fries

rearrangement. This guide provides an in-depth examination of this synthesis pathway,

detailing the reaction mechanisms, experimental protocols, and the influence of various

parameters on product yield and selectivity.

Core Synthesis Pathway: The Fries Rearrangement
The conversion of phenol to 2'-hydroxyacetophenone is most commonly achieved via the

Fries rearrangement of an intermediate phenyl ester.[4][5] The overall process can be

summarized in two main stages:

Esterification (O-Acylation): Phenol is first reacted with an acetylating agent, such as acetyl

chloride or acetic anhydride, to form phenyl acetate.[6][7]

Fries Rearrangement: The resulting phenyl acetate undergoes an intramolecular

rearrangement in the presence of a Lewis acid catalyst (commonly aluminum chloride, AlCl₃)

to yield a mixture of ortho- and para-hydroxyacetophenones.[4][5][8]
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The desired 2'-hydroxyacetophenone is the ortho-isomer. The ratio of ortho to para products

can be controlled by adjusting reaction conditions.[4][5][8]

Reaction Mechanism
The Fries rearrangement is a classic organic reaction involving the migration of an acyl group

from a phenolic ester to the aromatic ring. While the precise mechanism has been a subject of

extensive study, a widely accepted pathway involves the formation of an acylium carbocation

intermediate that then participates in an electrophilic aromatic substitution.[4][5]

The key steps are as follows:

Lewis Acid Coordination: The Lewis acid (e.g., AlCl₃) coordinates to the electron-rich

carbonyl oxygen of the phenyl acetate. This is the preferred site of interaction over the

phenolic oxygen due to its higher Lewis basicity.[4][5]

Polarization and Rearrangement: This coordination polarizes the bond between the acyl

group and the phenolic oxygen. The AlCl₃ group then rearranges to the phenolic oxygen.[5]

Acylium Ion Formation: This rearrangement leads to the cleavage of the ester bond,

generating a free acylium carbocation (CH₃CO⁺).[4][5]

Electrophilic Aromatic Substitution: The acylium carbocation acts as an electrophile and

attacks the electron-rich aromatic ring at the ortho and para positions.[4][5]

Proton Abstraction and Workup: A proton is abstracted from the ring to restore aromaticity.

Subsequent acidic workup liberates the final hydroxy aryl ketone products.

Step 1: Lewis Acid Coordination Step 2 & 3: Rearrangement & Acylium Ion Formation
Step 4: Electrophilic Aromatic Substitution Step 5: Workup

Phenyl Acetate Initial Complex
(Coordination at C=O)
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Caption: Mechanism of the Lewis Acid-Catalyzed Fries Rearrangement.

Control of Isomer Selectivity
The ratio of 2'-hydroxyacetophenone (ortho) to 4'-hydroxyacetophenone (para) is highly

dependent on the reaction conditions:

Temperature: Higher temperatures (above 160°C) significantly favor the formation of the

ortho-isomer (thermodynamic control), while lower temperatures (below 60°C) favor the

para-isomer (kinetic control).[8] The ortho-isomer is stabilized by the formation of a chelate

complex with the aluminum catalyst.[8]

Solvent: The use of non-polar solvents tends to increase the yield of the ortho-product.

Conversely, highly polar solvents favor the formation of the para-substituted product.[4]

Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 2'-
hydroxyacetophenone from phenol.

Protocol 1: Synthesis of Phenyl Acetate
This initial step involves the esterification of phenol.

Materials:

Phenol

Acetyl chloride or Acetic anhydride

Cyclohexane (or other suitable solvent)

Sodium bicarbonate solution (weak base)

Anhydrous sodium sulfate or magnesium sulfate

Procedure:
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In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve phenol (e.g.,

0.15 mol) in a solvent like cyclohexane (e.g., 40 mL).[6][9]

Slowly add the acetylating agent, such as acetyl chloride (e.g., 0.18 mol), to the solution

while maintaining the reaction temperature between 20-30°C.[6][9] The reaction is

exothermic.

Allow the mixture to react for 2-3 hours at room temperature. Monitor the reaction progress

using Thin Layer Chromatography (TLC).[9]

Upon completion, carefully neutralize the reaction mixture by washing it with a sodium

bicarbonate solution until the pH of the aqueous layer is approximately 8.[6][9]

Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to obtain crude phenyl acetate, which can be

used directly in the next step or purified by distillation. Yields are typically very high, often

around 99%.[6]

Protocol 2: Fries Rearrangement to 2'-
Hydroxyacetophenone
This is the key step where the acyl group migrates to the ortho position of the aromatic ring.

Materials:

Phenyl acetate

Anhydrous aluminum chloride (AlCl₃)

5% Hydrochloric acid solution

Ethyl acetate (or other extraction solvent)

Procedure:

In a dry three-necked flask, place phenyl acetate (e.g., 0.1 mol, 13.6 g).[6]
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Carefully add anhydrous aluminum chloride (e.g., 0.12 mol, 16 g) in portions. The reaction is

moisture-sensitive.[6]

Heat the reaction mixture to a high temperature, typically between 120°C and 160°C, to favor

the formation of the ortho-isomer.[6][8] For example, heat and reflux at 160°C for 1.5 hours.

[9]

Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction

mixture to room temperature.

Slowly and carefully hydrolyze the reaction complex by adding a 5% hydrochloric acid

solution (e.g., 50 mL).[6]

Extract the product from the aqueous mixture using a solvent like ethyl acetate (3

extractions).[6]

Combine the organic layers, wash with water and brine, and dry over an anhydrous drying

agent.

Concentrate the organic layer to obtain a mixture of ortho- and para-hydroxyacetophenone.

The 2'-hydroxyacetophenone (ortho-isomer) can be separated from the para-isomer by

steam distillation, as the ortho-isomer is steam volatile due to intramolecular hydrogen

bonding.[8]
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Step 1: Phenyl Acetate Synthesis
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Caption: Experimental workflow for the synthesis of 2'-Hydroxyacetophenone.
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Data Summary
The efficiency and selectivity of the Fries rearrangement are highly sensitive to the chosen

experimental parameters.

Table 1: Influence of Temperature on Fries Rearrangement of Phenyl Acetate

Catalyst
Temperature
(°C)

o/p Ratio
Yield of 2'-HAP
(%)

Reference

AlCl₃ < 60 Favors para Low [8]

AlCl₃ 120 - - [6]

AlCl₃ 140 -
37.87% (with

Toluene)
[9]

AlCl₃ 160
3.55 : 1 (with

ionic liquid)
65.43% [6][9]

AlCl₃ > 160 Favors ortho High [8]

Table 2: Alternative Catalysts and Conditions
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Catalyst /
Method

Acylating
Agent

Conditions Key Outcome Reference

Hydrogen

Fluoride (HF)
Acetic Anhydride 50°C

92.3% selectivity

to 4-HAP, 5.5%

to 2-HAP

[10]

Zeolite ZSM5 Acetic Acid Gas Phase

Promotes direct

C-acylation and

rearrangement

[11][12]

Microwave

Radiation
Acetic Anhydride 800 W, 7 min

Yield of 43.2%

for 2'-HAP
[2]

Mechanochemic

al (Ball Mill)
Phenyl Acetate

90 min, LAG

additives

Quantitative

conversion,

manipulable o/p

ratio

[13][14]

Engineered

Enzymes

Racemic Styrene

Oxide

Biocatalysis in

vivo

Novel route from

different

precursor

[15]

Alternative Synthesis Routes
While the Fries rearrangement is the dominant method, other approaches have been

developed:

Direct C-Acylation: Phenol can be directly acylated with acetic acid in the gas phase using

solid acid catalysts like zeolites (e.g., HZSM5).[11] This method can selectively produce o-

hydroxyacetophenone, as the O-acylation to phenyl acetate is often a competing primary

reaction.[11][12]

Photo-Fries Rearrangement: A photochemical variant of the Fries rearrangement can be

performed using UV light without a catalyst.[3][5] This reaction proceeds through a radical

mechanism but generally suffers from low yields, making it less suitable for commercial

production.[5]
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Biocatalytic Synthesis: A novel in vivo biocatalytic system has been described for producing

2-hydroxyacetophenone from racemic styrene oxide.[15] This method utilizes co-expression

of engineered epoxide hydrolase and alcohol dehydrogenase enzymes in a host cell,

representing a greener but less direct route from phenol.[15]

Conclusion
The synthesis of 2'-hydroxyacetophenone from phenol is a well-established process, with the

Fries rearrangement of phenyl acetate serving as the cornerstone of industrial production. The

reaction's outcome, particularly the critical ortho/para selectivity, is precisely controlled by

parameters such as temperature and solvent choice, with high temperatures favoring the

desired 2'-hydroxyacetophenone product. While classic Lewis acids like aluminum chloride

are effective, ongoing research explores more environmentally benign catalysts, including solid

acids and novel biocatalytic systems, to enhance the efficiency and sustainability of this

important chemical transformation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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